molecular formula C8H8KN3O3 B8023719 Potassium 3-(dimethylcarbamoyl)pyrazine-2-carboxylate

Potassium 3-(dimethylcarbamoyl)pyrazine-2-carboxylate

Cat. No.: B8023719
M. Wt: 233.27 g/mol
InChI Key: YJEGRJHCHFTUFI-UHFFFAOYSA-M
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Description

Potassium 3-(dimethylcarbamoyl)pyrazine-2-carboxylate is a chemical compound with a unique structure that includes a pyrazine ring substituted with a dimethylcarbamoyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(dimethylcarbamoyl)pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with dimethylcarbamoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and temperature control can optimize the reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(dimethylcarbamoyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Potassium 3-(dimethylcarbamoyl)pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Potassium 3-(dimethylcarbamoyl)pyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Potassium pyrazine-2-carboxylate
  • Potassium 3-(methylcarbamoyl)pyrazine-2-carboxylate
  • Potassium 3-(ethylcarbamoyl)pyrazine-2-carboxylate

Uniqueness

Potassium 3-(dimethylcarbamoyl)pyrazine-2-carboxylate is unique due to the presence of the dimethylcarbamoyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the pyrazine ring.

Properties

IUPAC Name

potassium;3-(dimethylcarbamoyl)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3.K/c1-11(2)7(12)5-6(8(13)14)10-4-3-9-5;/h3-4H,1-2H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEGRJHCHFTUFI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=CN=C1C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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